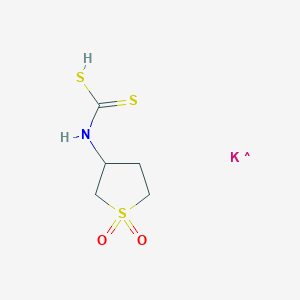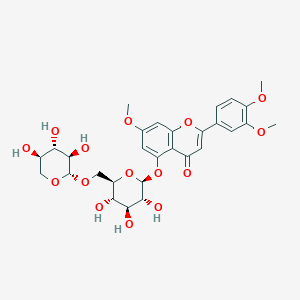
Lethedioside A
Overview
Description
Lethedioside A is a naturally occurring flavonoid compound isolated from the plant Aquilaria sinensis. It is known for its biological activity as an inhibitor of the Enhancer of split 1 (Hes1) dimer, with an IC50 value of 9.5 μM .
Mechanism of Action
Target of Action
Lethedioside A primarily targets the Enhancer of split 1 (Hes1) . Hes1 is a transcriptional repressor that plays a crucial role in the timing of neural differentiation. It inhibits the differentiation of neural stem cells into neurons by suppressing the expression of proneural genes .
Mode of Action
This compound acts as a dimer inhibitor of Hes1 . It inhibits the formation of Hes1 dimers, both at the protein and cellular levels . This inhibition disrupts the normal function of Hes1, leading to changes in gene expression.
Biochemical Pathways
The inhibition of Hes1 dimer formation by this compound affects the Notch signaling pathway . This pathway is involved in the regulation of neural stem cell differentiation. The inhibition of Hes1 leads to an increase in the expression of proneural genes, such as Mash1 and Ngn2, which are normally suppressed by Hes1 . This results in the promotion of neural differentiation.
Result of Action
The action of this compound leads to the differentiation of neural stem cells into neurons . Neural stem cells treated with this compound differentiate into neurons with longer neurites compared to cells treated with other differentiation-inducing agents . Moreover, this compound exhibits specificity for neurons .
Biochemical Analysis
Biochemical Properties
Lethedioside A acts as an inhibitor of the Enhancer of split 1 (Hes1) dimer, with an IC50 value of 9.5 μM . This suggests that this compound interacts with the Hes1 protein, potentially influencing its ability to form functional dimers.
Cellular Effects
Given its role as a Hes1 dimer inhibitor, it is likely that this compound influences cell function by modulating the activity of Hes1, a protein known to play key roles in cell differentiation and development .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Hes1 protein. By inhibiting the formation of Hes1 dimers, this compound may alter the function of Hes1 within the cell .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with Hes1, it is possible that this compound could influence pathways related to cell differentiation and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lethedioside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves chromatographic techniques such as silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) . The compound is extracted from the stems of Aquilaria sinensis using these methods, followed by structural elucidation through chemical and spectroscopic analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction processes, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Lethedioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Lethedioside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Lethedioside A is unique among flavonoids due to its specific inhibition of the Hes1 dimer. Similar compounds include other flavonoids isolated from Aquilaria sinensis, such as:
Agalloside: Another Hes1 inhibitor with similar biological activity.
7,4’-Dimethylapigenin-5-O-xylosylglucoside: A flavonoid with distinct structural features but related biological functions.
7-Hydroxyl-4’-methyl-5-O-glucosideflavonoid: Shares structural similarities with this compound but differs in its specific biological targets.
These compounds, while similar in structure, exhibit unique biological activities that distinguish them from this compound.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZCWWFGXYLQY-YUYUGGDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Lethedioside A and what is its activity compared to other similar compounds found in Lethedon tannaensis?
A1: this compound is a 7-methoxy-flavone 5-O-glycoside. Its structure consists of a 7,3',4'-tri-O-methylluteolin aglycone with a xylosylglucose sugar moiety attached at the 5-O position. [] Interestingly, while previous research isolated cytotoxic flavones from Lethedon tannaensis, this compound, along with other newly discovered flavonoids in the same study, displayed either weak or no cytotoxicity against KB tumor cells. [] This suggests that the presence and type of sugar moiety at the 5-O position might play a role in influencing the cytotoxic activity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



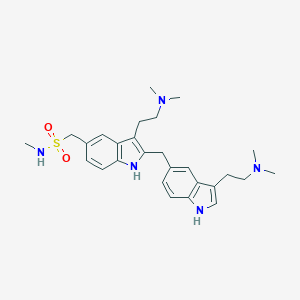


![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

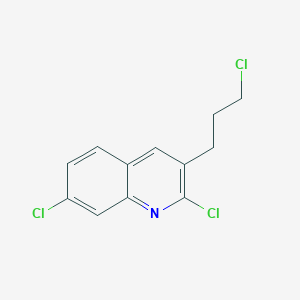
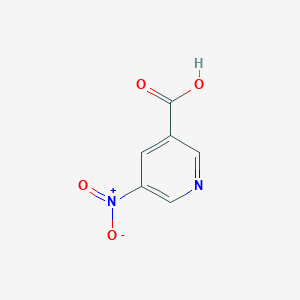
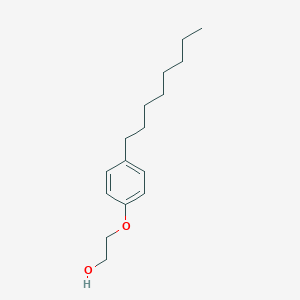
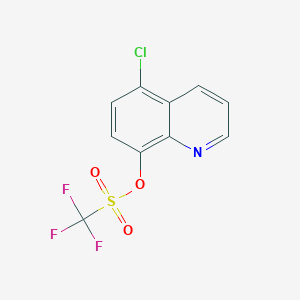
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
